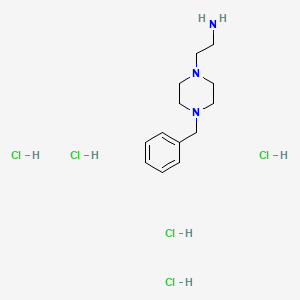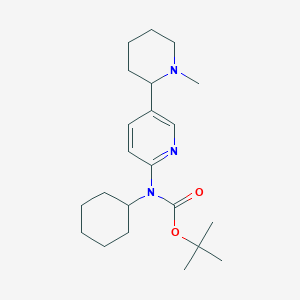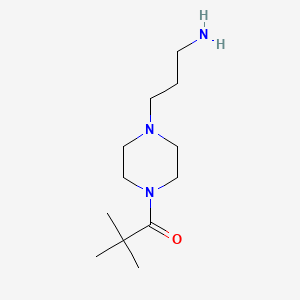
2-(Naphthalen-2-yl)ethanaminehydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)ethanamine hydroiodide is a chemical compound with the molecular formula C12H14IN and a molecular weight of 299.16 g/mol . It is known for its unique structure, which includes a naphthalene ring attached to an ethanamine group, and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)ethanamine hydroiodide typically involves the reaction of naphthalene-2-carbaldehyde with ethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt . The reaction conditions often include:
Naphthalene-2-carbaldehyde: This is the starting material.
Ethylamine: Reacts with naphthalene-2-carbaldehyde.
Hydroiodic Acid: Used to form the hydroiodide salt.
Industrial Production Methods
Industrial production methods for 2-(Naphthalen-2-yl)ethanamine hydroiodide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-2-yl)ethanamine hydroiodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the ethanamine group.
Substitution: The naphthalene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yl)ethanamine hydroiodide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yl)ethanamine hydroiodide involves its interaction with specific molecular targets and pathways. The naphthalene ring structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Naphthalen-2-yl)ethanamine hydrochloride
- 2-(Naphthalen-2-yl)ethanamine sulfate
- 2-(Naphthalen-2-yl)ethanamine nitrate
Uniqueness
2-(Naphthalen-2-yl)ethanamine hydroiodide is unique due to its specific hydroiodide salt form, which can influence its solubility, reactivity, and overall chemical behavior compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H14IN |
|---|---|
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
2-naphthalen-2-ylethanamine;hydroiodide |
InChI |
InChI=1S/C12H13N.HI/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H |
InChI-Schlüssel |
XMOCIPQIIGYVEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)

